N'-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide
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Overview
Description
N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, hydroxyl group, methoxy group, and an acetohydrazide moiety. Its molecular formula is C16H16BrN3O3.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide typically involves the condensation of 3-bromo-4-hydroxy-5-methoxybenzaldehyde with 2-[(2-methylphenyl)amino]acetohydrazide. The reaction is carried out in the presence of a suitable catalyst under controlled temperature and pH conditions. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving automated systems for precise control of reaction parameters. Solvent recovery and waste management are also critical aspects of industrial production to ensure environmental compliance and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols derivatives.
Scientific Research Applications
N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-Bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
- 4-{[1-(5-Bromo-2-hydroxy-3-methoxyphenyl)methylidene]amino}-1-methyl-2-phenyl-1,2-dihydropyrazol-3-one
Uniqueness
N’-[(E)-(3-Bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H18BrN3O3 |
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Molecular Weight |
392.2 g/mol |
IUPAC Name |
N-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C17H18BrN3O3/c1-11-5-3-4-6-14(11)19-10-16(22)21-20-9-12-7-13(18)17(23)15(8-12)24-2/h3-9,19,23H,10H2,1-2H3,(H,21,22)/b20-9+ |
InChI Key |
NGRRPIJHSLAQFN-AWQFTUOYSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=C(C(=C2)Br)O)OC |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C(=C2)Br)O)OC |
Origin of Product |
United States |
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